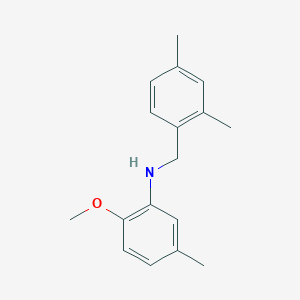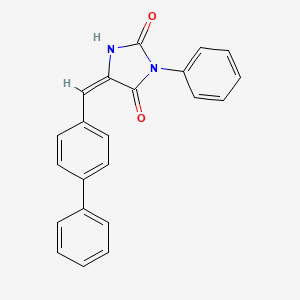![molecular formula C13H9BrClN3O2 B5708679 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as BCI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCI has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide involves the inhibition of various enzymes and pathways. This compound has been shown to inhibit the activity of c-Myc, a transcription factor that is overexpressed in many cancers. By inhibiting the activity of c-Myc, this compound can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of GSK3β, an enzyme that is involved in the pathogenesis of Alzheimer's disease. By inhibiting the activity of GSK3β, this compound can prevent the formation of β-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of c-Myc. This compound has also been shown to prevent the formation of β-amyloid plaques in Alzheimer's disease by inhibiting the activity of GSK3β. Additionally, this compound has been shown to have anti-inflammatory effects, as it can inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Direcciones Futuras
There are many future directions for the study of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the study of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the study of this compound in other diseases, such as Parkinson's disease or Huntington's disease, could provide insight into its potential therapeutic applications. Finally, the development of this compound as a diagnostic tool for the early detection of cancer or Alzheimer's disease could have significant clinical implications.
Métodos De Síntesis
The synthesis of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of various diseases. This compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the activity of the oncogenic protein c-Myc. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2/c14-9-1-2-11(15)10(7-9)13(19)20-18-12(16)8-3-5-17-6-4-8/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZVULFNGVWBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

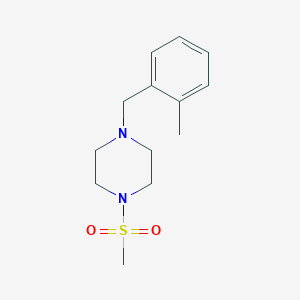

![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
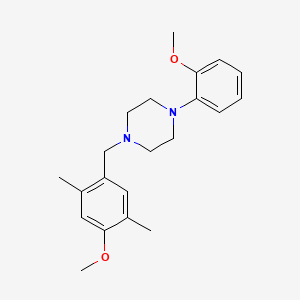
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)

![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
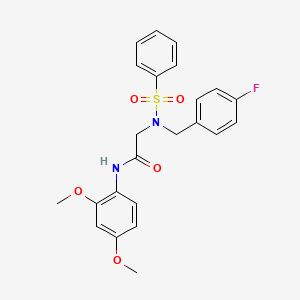

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
